L-2,4-diaminobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-2,4-diazaniumylbutyrate is conjugate acid of L-2,4-diaminobutyric acid. It is a conjugate acid of a L-2,4-diaminobutyric acid.
Scientific Research Applications
Enzyme Characterization and Bacterial Osmoprotection
L-2,4-Diaminobutyrate (DAB) plays a critical role in bacterial osmoprotection. Reshetnikov et al. (2005) focused on DAB acetyltransferase (DABAcT) from Methylomicrobium alcaliphilum 20Z, a key enzyme in synthesizing the bacterial osmoprotectant ectoine. They characterized the enzyme's properties, noting its specificity for L-2,4-DAB and acetyl-CoA and its activity increase in the presence of certain salts. This study provides insight into the enzyme's role in ectoine biosynthesis, which is crucial for bacterial osmotic stress response (Reshetnikov, Mustakhimov, Khmelenina, & Trotsenko, 2005).
Role in Antibiotic Production
Shaheen et al. (2011) investigated the polymyxin biosynthesis in Paenibacillus polymyxa PKB1, discovering that the enzyme system produces polymyxin B variants, incorporating D-2,4-diaminobutyrate instead of L-2,4-diaminobutyrate in certain amino acid positions. This study highlights the role of DAB in the biosynthesis of polymyxins, a class of antibiotics effective against Gram-negative bacteria (Shaheen, Li, Ross, Vederas, & Jensen, 2011).
Metabolic Impact and Treatment Potential
Bergenheim et al. (2006) explored the metabolic effects of L-2,4 DAB in glioblastoma using retrograde microdialysis. They observed significant changes in extracellular amino acids without affecting glucose metabolism, suggesting DAB's potential as a treatment for malignant glioma. This study underscores the therapeutic potential of DAB in targeting specific cancer types (Bergenheim, Roslin, Ungerstedt, Waldenström, Henriksson, & Ronquist, 2006).
Biosynthetic Pathways in Bacteria
Yu et al. (2015) examined the effect of precursor amino acids on polymyxin E biosynthesis in Paenibacillus polymyxa. They found that certain amino acids, including L-DAB, significantly inhibited polymyxin E production, affecting the expression of genes involved in its biosynthesis. This study reveals the regulatory role of precursor amino acids, like L-DAB, in antibiotic biosynthesis in bacteria (Yu, Guo, & Qiu, 2015).
properties
Product Name |
L-2,4-diaminobutyrate |
---|---|
Molecular Formula |
C4H11N2O2+ |
Molecular Weight |
119.14 g/mol |
IUPAC Name |
(2S)-2,4-bis(azaniumyl)butanoate |
InChI |
InChI=1S/C4H10N2O2/c5-2-1-3(6)4(7)8/h3H,1-2,5-6H2,(H,7,8)/p+1/t3-/m0/s1 |
InChI Key |
OGNSCSPNOLGXSM-VKHMYHEASA-O |
Isomeric SMILES |
C(C[NH3+])[C@@H](C(=O)[O-])[NH3+] |
Canonical SMILES |
C(C[NH3+])C(C(=O)[O-])[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.